molecular formula C25H23ClN4O3 B2845801 5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime CAS No. 477888-15-6

5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime

Cat. No. B2845801
CAS RN: 477888-15-6
M. Wt: 462.93
InChI Key: UZACXGFGEQTYSZ-VFLNYLIXSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many biologically active molecules and is used in a variety of applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Imidazole derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Antitubercular Agents

This compound has been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains . This suggests that it could be used in the development of new antitubercular agents.

Antibacterial Activity

Imidazole derivatives, which this compound is a part of, have been shown to exhibit a broad range of biological activities, including antibacterial properties . This suggests potential applications in the development of new antibacterial drugs.

Antioxidant Potential

Some imidazole derivatives have been synthesized and evaluated for antioxidant potential, showing good scavenging potential compared to ascorbic acid . This suggests that this compound could potentially be used in the development of new antioxidants.

Antifungal Activity

Imidazole derivatives have also been tested for antifungal activity against different strains of fungus . This suggests potential applications in the development of new antifungal drugs.

Drug Discovery

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications, including drug discovery .

Synthesis of Substituted Imidazoles

The compound could be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly given the wide range of activities exhibited by imidazole derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3/c26-21-8-4-7-19(11-21)16-33-29-13-20-15-30(10-9-22-14-27-17-28-22)25(32)23(24(20)31)12-18-5-2-1-3-6-18/h1-8,11,13-15,17,31H,9-10,12,16H2,(H,27,28)/b29-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACXGFGEQTYSZ-VFLNYLIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CN=CN3)C=NOCC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CCC3=CN=CN3)/C=N/OCC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime

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